2,4-Dichloro-3-hydroxybibenzyl
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Overview
Description
2,4-Dichloro-3-hydroxybibenzyl is a natural product found in Riccardia marginata with data available.
Scientific Research Applications
Chromogenic Detection Systems
A significant application of similar compounds to 2,4-Dichloro-3-hydroxybibenzyl is in chromogenic detection systems. For example, Fossati, Prencipe, and Berti (2010) developed an improved chromogenic system using 3,5-dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone for the enzymatic assay of uric acid in biological fluids (Fossati & Prencipe, 2010).
Enzymatic Removal of Dichlorophenol
Ren et al. (2014) demonstrated the enhanced catalytic activity and thermal stability of 2,4-dichlorophenol hydroxylase, which is used for the efficient removal of 2,4-dichlorophenol, a compound structurally related to this compound (Ren, Zhan, Fang, & Yu, 2014).
Protection Groups in Oligoribonucleotide Synthesis
In oligoribonucleotide synthesis, protecting groups like the 3,4-dimethoxybenzyl group have been used. This group was introduced to the 2′-hydroxyl group of nucleosides, which is a key step in oligoribonucleotide synthesis (Takaku, Ito, & Imai, 1986).
Biodegradation of Dichlorophenoxyacetic Acid
Studies by Kumar, Trefault, and Olaniran (2014) provide insight into the microbial degradation of 2,4-dichlorophenoxyacetic acid, which is structurally related to this compound. This includes understanding the enzymes and catabolic genes involved and their biotechnological implications (Kumar, Trefault, & Olaniran, 2014).
Properties
Molecular Formula |
C14H12Cl2O |
---|---|
Molecular Weight |
267.1 g/mol |
IUPAC Name |
2,6-dichloro-3-(2-phenylethyl)phenol |
InChI |
InChI=1S/C14H12Cl2O/c15-12-9-8-11(13(16)14(12)17)7-6-10-4-2-1-3-5-10/h1-5,8-9,17H,6-7H2 |
InChI Key |
WQPCLLKHKQIJRZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=C(C(=C(C=C2)Cl)O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=C(C(=C(C=C2)Cl)O)Cl |
Synonyms |
2,4-dichloro-3-hydroxybibenzyl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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